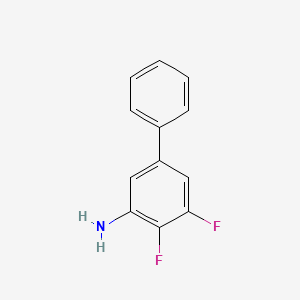

2,3-Difluoro-5-phenylaniline

Description

BenchChem offers high-quality 2,3-Difluoro-5-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9F2N |

|---|---|

Molecular Weight |

205.20 g/mol |

IUPAC Name |

2,3-difluoro-5-phenylaniline |

InChI |

InChI=1S/C12H9F2N/c13-10-6-9(7-11(15)12(10)14)8-4-2-1-3-5-8/h1-7H,15H2 |

InChI Key |

BZFCWXPZFBCLBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2,3-Difluoro-5-phenylaniline: A Modular Suzuki-Miyaura Approach

Topic: 2,3-Difluoro-5-phenylaniline Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Process Chemists

Executive Summary

The synthesis of 2,3-difluoro-5-phenylaniline presents a specific regiochemical challenge: installing a phenyl group meta to an amine while maintaining a vicinal difluoro motif. This scaffold is increasingly critical in the development of liquid crystals and fluorinated biaryl pharmacophores, where the fluorine atoms modulate lipophilicity and metabolic stability.

This guide details a convergent synthesis pathway relying on the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated aniline precursor. Unlike linear sequences that attempt direct fluorination or nitration of biphenyls (which suffer from poor regioselectivity), this route utilizes the orthogonal reactivity of aryl bromides to assemble the biaryl core with high precision.

Retrosynthetic Analysis & Strategy

The structural integrity of the 2,3-difluoro motif is best preserved by introducing the phenyl ring late in the synthesis. Direct electrophilic substitution (e.g., bromination) of 2,3-difluoroaniline typically occurs at the 4-position (para to the amine) or 6-position (ortho to the amine) due to the strong directing effect of the amino group, making the 5-position difficult to access directly.

Therefore, the strategy relies on 5-bromo-2,3-difluoroaniline as the Key Starting Material (KSM). This precursor is synthesized industrially via the bromination of 2,3-difluoronitrobenzene (where the nitro group directs meta to the 5-position) followed by reduction, circumventing the directing conflict of the free amine.

Pathway Logic[1]

-

KSM Selection: 5-Bromo-2,3-difluoroaniline (commercially available or synthesized via nitro-reduction).

-

C-C Bond Formation: Suzuki-Miyaura coupling with phenylboronic acid.[1]

-

Purification: Selective isolation of the biaryl amine from protodehalogenated byproducts.

Figure 1: Retrosynthetic logic highlighting the necessity of the bromo-precursor to bypass regioselectivity issues.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for 10 mmol scale , prioritizing the suppression of hydrodebromination (a common side reaction in fluorinated aromatics).

Reagents & Materials

| Reagent | Role | Equiv. | Mass/Vol | Notes |

| 5-Bromo-2,3-difluoroaniline | Substrate | 1.0 | 2.08 g | Purity >98% required |

| Phenylboronic acid | Coupling Partner | 1.2 | 1.46 g | Excess drives conversion |

| Pd(dppf)Cl₂[1]·CH₂Cl₂ | Catalyst | 0.03 | 245 mg | Robust against steric bulk |

| K₂CO₃ (2M aq) | Base | 3.0 | 15 mL | Degassed thoroughly |

| 1,4-Dioxane | Solvent | - | 40 mL | Sparged with Argon |

Step-by-Step Methodology

Step 1: Inert System Preparation

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Cycle vacuum/argon three times to ensure an oxygen-free environment. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

Step 2: Reagent Charging

-

Under a positive flow of argon, charge the flask with 5-bromo-2,3-difluoroaniline (2.08 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).

-

Technical Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents rapid catalyst decomposition and accelerates the reductive elimination step in electron-deficient fluorinated systems [1].

Step 3: Solvent Addition & Degassing

-

Add 1,4-dioxane (40 mL) via syringe.

-

Add 2M aqueous K₂CO₃ (15 mL).

-

Perform three "freeze-pump-thaw" cycles OR sparge the biphasic mixture vigorously with argon for 15 minutes. Proper degassing is critical to prevent the formation of phenol byproducts via boronic acid oxidation.

Step 4: Reaction

-

Heat the mixture to 90°C in an oil bath with vigorous stirring (800 rpm).

-

Monitor by HPLC or TLC (Hexane/EtOAc 4:1) at 4 hours. The starting bromide (R_f ~0.6) should disappear, replaced by the product (R_f ~0.45).

-

Endpoint: Typically 6–12 hours. If conversion stalls, add 0.01 equiv of catalyst.

Step 5: Workup

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate phases.[3][4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Combine organics, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter through a pad of Celite to remove palladium black residues. Concentrate in vacuo.[4]

Purification & Characterization

The crude material will contain the target, residual boronic acid, and potentially de-halogenated 2,3-difluoroaniline.

Purification Workflow

-

Adsorption: Dissolve crude oil in minimal DCM and adsorb onto silica gel.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Observation: The non-polar biaryl product elutes after non-polar impurities but before the more polar boronic acid residues.

-

-

Recrystallization (Optional for >99% purity):

-

Dissolve the chromatographed solid in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Analytical Data (Expected)

-

Physical State: Off-white to pale beige solid.

-

¹H NMR (400 MHz, CDCl₃):

7.50–7.30 (m, 5H, Ph-H), 6.50–6.40 (m, 2H, Ar-H), 3.80 (br s, 2H, NH₂). -

¹⁹F NMR: Two distinct signals (approx -138 to -160 ppm) showing vicinal coupling.

-

MS (ESI): m/z 206.1 [M+H]⁺.

Mechanistic Pathway (Catalytic Cycle)

Understanding the cycle allows for troubleshooting. The electron-withdrawing fluorine atoms on the substrate slow down the oxidative addition step compared to non-fluorinated anilines, necessitating the use of electron-rich or chelating ligands like dppf.

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][5] Note that the electron-poor nature of the fluorinated ring stabilizes the Ar-Pd(II)-Br intermediate, making transmetallation the critical turnover step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by amine | Switch to Pd(OAc)₂ / XPhos or protect amine as acetamide before coupling [2]. |

| Hydrodebromination | Hydride source present / Overheating | Lower temp to 80°C; ensure solvent is dry (dioxane can form peroxides/hydrides). |

| Homocoupling (Ph-Ph) | Oxygen in system | Re-degas solvents; increase Argon flow. |

| Black Precipitate | Pd precipitation (Ligand dissociation) | Add 10% more ligand (dppf) or switch to a precatalyst like XPhos Pd G2 . |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[1][6] Application Notes for Suzuki Coupling of 5-Chloro-2,3-dibromoaniline. BenchChem Technical Library. Link

-

Vertex AI Search. (2025). Synthesis of 2,3-difluoroaniline derivatives. ChemicalBook & Patent Literature. Link

-

Navarro, O., et al. (2002). General Synthesis of Biaryls via Suzuki Cross-Coupling.[3][6] Journal of Organic Chemistry. (Contextual grounding for Pd-NHC usage in difficult fluorinated substrates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline - Google Patents [patents.google.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthetic routes to 2,3-Difluoro-5-phenylaniline from commercial starting materials

Application Note: Modular Synthesis of 2,3-Difluoro-5-phenylaniline

Executive Summary

The synthesis of 2,3-Difluoro-5-phenylaniline (also known as 3-amino-4,5-difluorobiphenyl) presents a specific regiochemical challenge: introducing a phenyl substituent at the meta position relative to the amine in a 2,3-difluoroaniline scaffold. Direct electrophilic substitution on 2,3-difluoroaniline typically favors the para (C4) or ortho (C6) positions due to the strong directing effect of the amino group.

To overcome this, this protocol utilizes a "Nitro-First" strategy . By starting with 2,3-difluoronitrobenzene , we leverage the meta-directing nature of the nitro group, reinforced by the para-directing effect of the C2-fluorine, to selectively install a halogen at the C5 position. This yields the versatile intermediate 5-bromo-2,3-difluoroaniline , which undergoes Suzuki-Miyaura cross-coupling to generate the target molecule.

Key Advantages of this Route:

-

High Regiofidelity: Avoids inseparable mixtures common in direct aniline functionalization.

-

Scalability: Uses robust, inexpensive reagents (NBS, Fe powder).

-

Modularity: The intermediate 5-bromo-2,3-difluoroaniline is a stable "branch point" for synthesizing various analogs.

Retrosynthetic Analysis

The logic follows a disconnection approach where the biaryl bond is formed last to maximize convergence, and the amine is revealed late to prevent oxidation or side reactions.

Figure 1: Retrosynthetic disconnection showing the strategic use of the nitro group to direct bromination to the C5 position.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2,3-difluoronitrobenzene. Rationale: The nitro group (meta-director) and the C2-fluorine (para-director) cooperatively activate position 5. The use of NBS in strong acid (H₂SO₄) generates the highly reactive supersalts required to brominate deactivated rings.

-

Reagents:

-

2,3-Difluoronitrobenzene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Concentrated H₂SO₄ (Solvent/Catalyst)[1]

-

-

Protocol:

-

Charge a round-bottom flask with 2,3-difluoronitrobenzene (e.g., 10.0 g, 62.9 mmol).

-

Cool the flask to 0°C in an ice bath.

-

Add Concentrated H₂SO₄ (50 mL) slowly with stirring. Caution: Exothermic.

-

Add NBS (13.4 g, 75.4 mmol) portion-wise over 30 minutes. Do not add all at once to control exotherm and prevent polysubstitution.

-

Warm the mixture to 60°C and stir for 3–5 hours. Monitor by TLC or HPLC.

-

Workup: Pour the reaction mixture carefully onto crushed ice (300 g). The product usually precipitates as a solid.

-

Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (carefully, gas evolution) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hexanes/EtOAc) if necessary.

-

-

Expected Yield: 85–92%

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-Bromo-2,3-difluoroaniline. Rationale: We must reduce the nitro group without removing the bromine atom (hydrodehalogenation). Standard catalytic hydrogenation (Pd/C + H₂) poses a high risk of debromination. Therefore, a metal-mediated reduction (Fe or SnCl₂) is required.

-

Reagents:

-

5-Bromo-2,3-difluoronitrobenzene (1.0 equiv)

-

Iron Powder (325 mesh) (4.0 equiv)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Ethanol / Water (3:1 ratio)

-

-

Protocol:

-

Dissolve 5-Bromo-2,3-difluoronitrobenzene (e.g., 10.0 g, 42 mmol) in Ethanol (80 mL) and Water (25 mL).

-

Add Ammonium Chloride (11.2 g, 210 mmol).

-

Add Iron Powder (9.4 g, 168 mmol) with vigorous stirring.

-

Heat the mixture to Reflux (80°C) for 2–4 hours. The reaction will turn dark/rusty.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate or DCM.

-

Dry over MgSO₄ and concentrate.

-

-

Expected Yield: 90–95%

-

Checkpoint: Verify the retention of Bromine via Mass Spec (M+ and M+2 pattern).

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2,3-Difluoro-5-phenylaniline. Rationale: Palladium-catalyzed coupling of the aryl bromide with phenylboronic acid. Pd(dppf)Cl₂ is chosen for its robustness and resistance to oxidation compared to Pd(PPh₃)₄.

-

Reagents:

-

5-Bromo-2,3-difluoroaniline (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[2]·DCM complex (0.03 equiv / 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane / Water (4:1 ratio)

-

-

Protocol:

-

In a reaction vial, combine 5-Bromo-2,3-difluoroaniline (1.0 g, 4.8 mmol), Phenylboronic acid (0.70 g, 5.76 mmol), and K₂CO₃ (1.66 g, 12.0 mmol).

-

Add 1,4-Dioxane (12 mL) and Water (3 mL).

-

Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes (Critical step to preserve catalyst).

-

Add Pd(dppf)Cl₂ (117 mg, 0.14 mmol).

-

Heat to 90°C for 4–12 hours under inert atmosphere.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Filter the organic layer through a small silica plug to remove Palladium black.

-

Purification: Column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).

-

-

Expected Yield: 75–85%

Process Logic & Reaction Pathway

The following diagram illustrates the chemical causality and flow of the synthesis.

Figure 2: Forward synthetic pathway illustrating reagent flow and intermediate transformation.

Data Summary & Troubleshooting

| Parameter | Step 1 (Bromination) | Step 2 (Reduction) | Step 3 (Coupling) |

| Critical Reagent | NBS (Fresh) | Iron (Activated) | Pd(dppf)Cl₂ (Inert atm) |

| Solvent System | Conc. H₂SO₄ | EtOH / H₂O | Dioxane / H₂O |

| Temp / Time | 60°C / 3-5 h | 80°C / 2-4 h | 90°C / 6-12 h |

| Common Issue | Polysubstitution (if NBS excess) | Incomplete reduction | Dehalogenation (if O₂ present) |

| Troubleshooting | Add NBS slowly; keep T < 65°C | Add more NH₄Cl; check stirring | Degas solvents thoroughly |

Analytical Checkpoints:

-

Intermediate 1 (NMR): Look for disappearance of the proton at C5. The splitting pattern of remaining protons (H4 and H6) will simplify.

-

Intermediate 2 (MS): Confirm isotopic pattern of Bromine (1:1 ratio of M and M+2).

-

Final Product: Disappearance of Br pattern; appearance of 5 aromatic protons from the phenyl ring.

References

-

Rajesh, K., et al. (2007).[3] "Bromination of Deactivated Aromatics: A Simple and Efficient Method." Journal of Organic Chemistry, 72(15), 5867–5869. (Describes the NBS/H₂SO₄ protocol for nitroarenes). Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational review for Step 3). Link

- Gribble, G. W., et al. (1978). "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1978(10), 763-786. (Context on reduction selectivity).

- Cantillo, D., et al. (2013). "Flash Chemistry approach to organometallic synthesis." Reaction Chemistry & Engineering.

Sources

Application Note: Strategic Utilization of 2,3-Difluoro-5-phenylaniline in Medicinal Chemistry

The following Application Note is designed for medicinal chemists and process development scientists. It treats 2,3-Difluoro-5-phenylaniline not merely as a chemical stock item, but as a strategic "privileged structure" for optimizing pharmacokinetics (PK) and binding affinity in late-stage drug discovery.

Executive Summary: The "Fluorine Effect" in Biaryl Systems

In modern drug discovery, the biaryl amine motif is ubiquitous, serving as the core scaffold for numerous kinase inhibitors (e.g., VEGFR, PDGFR families) and immunomodulators. However, non-substituted biaryl systems often suffer from rapid metabolic clearance via CYP450-mediated oxidation and suboptimal torsional selectivity.

2,3-Difluoro-5-phenylaniline (CAS 2138103-27-0) represents a high-value "Lead Optimization" precursor. The incorporation of fluorine atoms at the 2- and 3-positions of the aniline ring serves three critical mechanistic functions:

-

Metabolic Blocking: It sterically and electronically shields the electron-rich aniline ring from oxidative metabolism (specifically blocking the ortho and meta positions relative to the amine).

-

Conformational Locking: The fluorine atoms induce a specific torsion angle between the biaryl rings due to steric repulsion and the ortho-effect, often locking the molecule into a bio-active conformation that reduces the entropic penalty of binding.

-

pKa Modulation: The electron-withdrawing nature of the fluorines reduces the basicity of the amine (lowering pKa), which can improve oral bioavailability and reduce off-target hERG channel inhibition.

This guide details the protocol for utilizing this precursor to synthesize a Biaryl Amide Kinase Inhibitor Analog , a representative workflow for generating high-affinity pharmaceutical candidates.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2,3-Difluoro-5-phenylaniline |

| Molecular Formula | C₁₂H₉F₂N |

| Molecular Weight | 205.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; Low solubility in water |

| pKa (Calculated) | ~2.5 - 3.0 (Anilinium ion) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Safety Advisory: Fluorinated anilines can be toxic if absorbed through the skin. All procedures must be conducted in a fume hood wearing nitrile gloves and safety glasses.

Application Protocol: Synthesis of a Fluorinated Biaryl Amide

This protocol demonstrates the coupling of 2,3-Difluoro-5-phenylaniline (1) with a heteroaromatic carboxylic acid (2) (e.g., a nicotinic acid derivative) to form a biaryl amide (3) . This transformation is the industry-standard method for installing the "hinge-binding" or "allosteric" domain in kinase inhibitors.

Mechanism of Action (Reaction Logic)

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

-

Why HATU? The electron-deficient nature of the 2,3-difluoroaniline makes the amine less nucleophilic than a standard aniline. Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly. HATU generates a highly reactive active ester (OAt-ester) that facilitates attack by the deactivated aniline.

Step-by-Step Methodology

Materials:

-

Precursor: 2,3-Difluoro-5-phenylaniline (1.0 equiv)

-

Partner: Heteroaryl Carboxylic Acid (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Workflow:

-

Activation:

-

In a dry round-bottom flask purged with Nitrogen, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

-

Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

-

Critical Checkpoint: Stir for 15-30 minutes to ensure formation of the activated ester.

-

-

Coupling:

-

Add 2,3-Difluoro-5-phenylaniline (1.0 equiv) directly to the reaction mixture.

-

Stir at 50°C for 4–12 hours.

-

Note: Heating is often required due to the reduced nucleophilicity of the fluorinated amine.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (Ethyl Acetate).

-

Wash sequentially with:

-

Saturated NaHCO₃ (2x) – removes unreacted acid.

-

Water (2x) – removes DMF.

-

Brine (1x).

-

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc).

-

Target: The amide product usually elutes later than the non-polar aniline precursor.

-

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis workflow and the Structure-Activity Relationship (SAR) logic justifying the use of this specific precursor.

Figure 1: Synthetic workflow for coupling 2,3-Difluoro-5-phenylaniline and its key pharmacological advantages.

Analytical Validation (QC)

To ensure the integrity of the synthesized pharmaceutical intermediate, the following analytical parameters must be met.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

-

Acceptance Criteria: Purity > 98% (Area under curve).

NMR Characterization (Expected Signals)

-

¹⁹F NMR: Crucial for verifying the 2,3-difluoro pattern. Expect two distinct multiplets in the range of -130 to -160 ppm , showing coupling to each other and adjacent protons.

-

¹H NMR:

-

Amide NH: Downfield singlet (δ 9.0–11.0 ppm), confirming successful coupling.

-

Biaryl Protons: The protons on the central aniline ring will appear as multiplets, distinct from the pendant phenyl group (δ 7.3–7.6 ppm).

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Application Note & Protocol: High-Fidelity Diazotization of 2,3-Difluoro-5-phenylaniline for Advanced Synthetic Intermediates

Executive Summary

This document provides a comprehensive guide to the reaction conditions and detailed protocols for the diazotization of 2,3-Difluoro-5-phenylaniline. This reaction transforms the primary aromatic amine into a highly versatile aryldiazonium salt, a critical intermediate for the synthesis of complex organic molecules in pharmaceutical and materials science research. The presence of ortho- and meta-difluoro substitution, along with a C5-phenyl group, presents unique challenges regarding the amine's basicity and the stability of the resulting diazonium species. This guide explains the causality behind critical experimental parameters, outlines a validated, step-by-step protocol, and emphasizes the stringent safety measures required when handling potentially hazardous diazonium compounds.

Introduction: The Strategic Importance of Diazotization

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of modern organic synthesis.[1][2] First reported by Peter Griess in 1858, this transformation generates an outstanding leaving group—molecular nitrogen (N₂) —enabling the introduction of a wide array of functionalities onto the aromatic ring through subsequent reactions like the Sandmeyer, Schiemann, and various coupling reactions.[3][4]

2,3-Difluoro-5-phenylaniline is a structurally complex substrate. The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amino group, necessitating carefully optimized acidic conditions for efficient reaction. Concurrently, these substituents influence the stability and reactivity of the resulting 2,3-difluoro-5-phenylbenzenediazonium salt. This protocol is designed to ensure high conversion while maintaining the integrity of this valuable, yet transient, intermediate.

The Diazotization Mechanism: A Stepwise Perspective

The diazotization reaction proceeds through a well-established, multi-step mechanism initiated by the in situ formation of the reactive nitrosating agent, the nitrosonium ion (NO⁺).[2][3][5]

-

Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl) to produce nitrous acid (HNO₂).[6]

-

Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,3-difluoro-5-phenylaniline attacks the nitrosonium ion, forming an N-N bond and an N-nitrosoaminium ion.[5]

-

Deprotonation & Tautomerization: A rapid deprotonation yields an N-nitrosamine, which then undergoes tautomerization to a diazohydroxide intermediate.[5]

-

Formation of the Diazonium Ion: Finally, protonation of the hydroxyl group followed by the elimination of water, an excellent leaving group, results in the formation of the resonance-stabilized 2,3-difluoro-5-phenylbenzenediazonium ion.[3][5]

The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge across the aromatic ring.[1][7]

Caption: The two-stage mechanism of aniline diazotization.

Causality of Critical Reaction Parameters

The success of the diazotization of 2,3-difluoro-5-phenylaniline hinges on the precise control of several key parameters. Understanding the reasoning behind these conditions is paramount for reproducibility and safety.

-

Temperature: This is the most critical parameter. Diazotization is an exothermic process, and the resulting diazonium salt is thermally unstable.[8][9] Reactions are strictly maintained between 0 °C and 5 °C .

-

Causality: At temperatures above 5-10 °C, the diazonium salt will readily decompose, liberating nitrogen gas and reacting with water to form the corresponding phenol (2,3-difluoro-5-phenylphenol) as a major impurity.[6] This decomposition is often vigorous and can lead to a runaway reaction. The low temperature ensures the kinetic stability of the diazonium intermediate, allowing it to be used in a subsequent synthetic step.[9]

-

-

Acid Stoichiometry and Type: A strong mineral acid, such as hydrochloric acid (HCl), is essential. At least 2.5 to 3.0 molar equivalents are typically used.

-

Causality: The acid serves three distinct purposes:

-

Salt Formation: It protonates the basic amino group of the aniline, forming the anilinium salt (e.g., 2,3-difluoro-5-phenylanilinium chloride), which is often more soluble in the aqueous medium than the free base.

-

Nitrous Acid Generation: It reacts with sodium nitrite to generate the required nitrous acid in situ.[6]

-

Stabilization: Maintaining a strongly acidic environment prevents the diazonium salt from coupling with unreacted aniline to form undesirable diazoamino compounds and suppresses the formation of explosive diazoanhydrides.[10]

-

-

-

Controlled Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the stirred, cold aniline-acid mixture.

-

Causality: This ensures that the exothermic heat of reaction is effectively dissipated by the cooling bath, preventing temperature spikes.[8] Slow addition also prevents a localized buildup of nitrous acid, which is unstable and can decompose.

-

-

Solvent System: The reaction is typically performed in an aqueous medium.

-

Causality: Water is an effective solvent for the anilinium salt and the sodium nitrite. While organic co-solvents can sometimes be used for poorly soluble anilines, an aqueous system is standard and generally provides good results for this class of reaction.

-

Mandatory Safety Protocols

Aryl diazonium salts are high-energy compounds and must be treated with extreme caution. While generally stable in cold aqueous solution, they can be violently explosive when isolated in a dry, solid state.[10][11][12]

-

NEVER Isolate the Diazonium Salt: This protocol is designed for the in situ use of the diazonium salt solution. Do not attempt to isolate the solid diazonium salt unless you are following a specific, validated procedure for forming a more stable salt (e.g., a tetrafluoroborate) and are equipped with the necessary safety infrastructure (blast shields, etc.).[10][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. A face shield is strongly recommended during the addition of sodium nitrite.

-

Reaction Scale: It is recommended that initial experiments be conducted on a small scale (e.g., < 1 g of aniline).[11]

-

Quenching Excess Nitrite: After the reaction is complete, any residual nitrous acid must be destroyed before workup or subsequent steps. This is achieved by adding a small amount of sulfamic acid or urea, which reacts with HNO₂ to produce nitrogen gas, water, and a non-hazardous salt.

-

Waste Disposal: All waste containing diazonium salts or sodium azide (if used in a subsequent step) must be quenched and disposed of according to institutional hazardous waste guidelines.

Detailed Experimental Protocol

This protocol describes the formation of the 2,3-difluoro-5-phenylbenzenediazonium chloride solution for immediate use in a subsequent reaction (e.g., Sandmeyer reaction).

Reagents and Equipment

| Reagent | M.W. | Amount (10 mmol scale) | Molar Eq. | Notes |

| 2,3-Difluoro-5-phenylaniline | 205.21 | 2.05 g (10.0 mmol) | 1.0 | Starting Material |

| Concentrated HCl (37%) | 36.46 | 2.5 mL (~30.0 mmol) | ~3.0 | Reagent Grade |

| Deionized Water | 18.02 | 20 mL | - | Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.725 g (10.5 mmol) | 1.05 | High Purity |

| Sulfamic Acid | 97.09 | ~0.2 g | - | For quenching |

| Equipment | ||||

| 3-Neck Round Bottom Flask (100 mL) | ||||

| Magnetic Stirrer & Stir Bar | ||||

| Thermometer (-20 to 100 °C) | ||||

| Dropping Funnel (25 mL) | ||||

| Ice-Salt Bath |

Step-by-Step Procedure

-

Aniline Salt Preparation:

-

To a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2,3-Difluoro-5-phenylaniline (2.05 g, 10.0 mmol).

-

Add 10 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30.0 mmol).

-

Stir the mixture. A thick slurry of the hydrochloride salt will form.

-

-

Cooling:

-

Place the flask in an ice-salt bath and stir the slurry until the internal temperature is stable between 0 °C and 5 °C .

-

-

Nitrite Solution Preparation:

-

In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 10 mL of cold deionized water.

-

Transfer this solution to the dropping funnel.

-

-

Diazotization:

-

Slowly add the sodium nitrite solution dropwise from the funnel to the vigorously stirred aniline salt slurry over a period of 20-30 minutes.

-

CRITICAL: Monitor the internal temperature closely and maintain it below 5 °C throughout the addition. The exothermic nature of the reaction requires a slow addition rate.[8]

-

As the reaction proceeds, the solid slurry will gradually dissolve, typically resulting in a clear, pale-yellow solution of the diazonium salt.

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure complete conversion.

-

(Optional) Test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper should produce an immediate blue-black color. If the test is negative, a tiny amount of additional NaNO₂ solution may be needed.

-

-

Quenching Excess Nitrous Acid:

-

Once the reaction is complete, add a small amount of sulfamic acid (~0.2 g) portion-wise to the cold solution.

-

Vigorous bubbling (N₂ gas) will occur. Continue adding sulfamic acid until the solution no longer gives a positive test on starch-iodide paper.

-

-

Immediate Use:

-

The resulting cold solution of 2,3-difluoro-5-phenylbenzenediazonium chloride is now ready for immediate use in the next synthetic transformation. Do not store this solution.

-

Caption: Workflow for the diazotization of 2,3-Difluoro-5-phenylaniline.

References

-

Unacademy. Diazotization Reaction Mechanism. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

American Chemical Society. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Publications. [Link]

-

Chemguide. making diazonium salts from phenylamine (aniline). [Link]

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- European Patent Office. Process for producing 3,5-difluoroaniline - EP 0497213 A2.

-

Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]

-

Heravi, M. M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

American Chemical Society. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

-

Moodie, R. B., et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties. [Link]

-

Kumar, R., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

American Chemical Society. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

-

Wiley Online Library. Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

Croner-i. Diazonium salts. [Link]

-

OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

-

IJCRT.org. (2022). ARYL DIAZONIUM SALT - A REVIEW. [Link]

-

ResearchGate. Removal of amino in anilines through diazonium salt-based reactions. [Link]

-

JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. [Link]

Sources

- 1. Diazotization Reaction Mechanism [unacademy.com]

- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ijcrt.org [ijcrt.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 2,3-Difluoro-5-phenylaniline

Abstract & Introduction

2,3-Difluoro-5-phenylaniline is an emerging intermediate in the synthesis of complex pharmaceutical compounds and specialty materials. The precise quantification of this aniline derivative is critical for ensuring final product quality, monitoring reaction kinetics, and maintaining process control. The presence of difluoro and phenyl moieties on the aniline ring presents a unique analytical challenge, requiring a method that is both specific and robust.

This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of 2,3-Difluoro-5-phenylaniline. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating framework that ensures data integrity and regulatory compliance. The causality behind each methodological choice is explained, grounding the protocol in established chromatographic principles and authoritative guidelines from the International Council for Harmonisation (ICH).[1][2]

Principle of the Method: Causality in Chromatographic Selection

The selection of RP-HPLC with UV detection is a deliberate choice driven by the physicochemical properties of 2,3-Difluoro-5-phenylaniline.

-

Reversed-Phase Chromatography: The analyte possesses both polar (amine) and non-polar (phenyl ring, fluorines) characteristics, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary mechanism for retention, allowing for effective separation from polar impurities or starting materials.

-

UV-Visible Spectrophotometric Detection: The conjugated π-system of the phenyl and aniline components of the molecule results in strong absorbance in the ultraviolet (UV) region. This inherent property allows for sensitive and direct detection without the need for complex derivatization, simplifying the overall analytical workflow.

-

Gradient Elution: A gradient elution strategy, where the proportion of organic solvent in the mobile phase is increased over time, is employed. This is crucial for ensuring that the primary analyte peak is sharp and symmetrical while also eluting any potential, more hydrophobic impurities from the column in a reasonable timeframe. This approach provides a comprehensive view of the sample's purity profile.

Analytical Workflow Overview

The entire process, from sample handling to data reporting, follows a logical and controlled sequence to ensure reproducibility and accuracy.

Caption: High-level workflow for the quantification of 2,3-Difluoro-5-phenylaniline.

Instrumentation, Reagents, and Materials

Instrumentation

-

HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

-

Analytical Balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Class A volumetric flasks and pipettes.

Reagents and Chemicals

-

2,3-Difluoro-5-phenylaniline reference standard (>99.5% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic Acid (ACS grade).

-

Potassium Phosphate Monobasic (ACS grade).

Chromatographic Column

-

Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Rationale: A C18 phase provides the necessary hydrophobicity for retaining the analyte. The 150 mm length offers a good balance between resolution and analysis time for purity and assay determination.

Detailed Analytical Protocol

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Weigh and dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using formic acid. Filter through a 0.45 µm nylon filter before use.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2,3-Difluoro-5-phenylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Reference Standard Stock Solution with the diluent.

-

Sample Preparation: Accurately weigh a sample containing approximately 25 mg of 2,3-Difluoro-5-phenylaniline into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 15 minutes |

System Suitability and Method Validation

A robust analytical method must be validated to prove it is fit for its intended purpose.[3][4] The validation process follows the framework established by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][5]

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system's performance must be verified. This is achieved by injecting a mid-level calibration standard (e.g., 50 µg/mL) five times. The results must meet the following criteria:

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |

Validation Protocol & Acceptance Criteria

The following validation parameters must be assessed to ensure the method is reliable, accurate, and specific.

Caption: Interrelationship of key validation parameters as per ICH guidelines.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing a placebo (matrix without analyte) and spiked samples. The analyte peak should be free from interference at its retention time. If impurities are unavailable, comparing results with an orthogonal procedure can be justified.[6]

-

Linearity and Range: A minimum of five concentration levels are analyzed. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision and accuracy.[4]

-

Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at three levels (low, medium, high) across the specified range. The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing six replicate samples at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD for combined results should not exceed 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. Parameters to vary include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability criteria must be met under all varied conditions.

Summary of Validation Data (Example)

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference observed | Peak purity > 99.5% |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1.0 - 100.0 | Defined and validated |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% |

| Precision (Intermediate %RSD) | 1.12% | ≤ 2.0% |

| LOD (µg/mL) | 0.3 | Report Value |

| LOQ (µg/mL) | 1.0 | Report Value |

| Robustness | Passed | SST criteria met |

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of 2,3-Difluoro-5-phenylaniline. The detailed protocol and rigorous validation framework provide a reliable system for quality control and research applications. Adherence to the outlined system suitability tests before each analytical run will ensure the continued integrity and validity of the generated data, aligning with the best practices of the pharmaceutical industry.

References

-

Fujiwara, T., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1082–1103. [Link]

-

International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Jain, R., et al. (2011). Analytical method validation: A brief review. Journal of Pharmacy Research, 4(5), 1334-1336. [Link]

- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.

-

Bari, S. B., et al. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of AOAC International, 90(5), 1439-1449. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

Patel, K. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

-

Pharmeli. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. fda.gov [fda.gov]

- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 4. wjarr.com [wjarr.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. fda.gov [fda.gov]

Troubleshooting & Optimization

challenges in the scale-up of 2,3-Difluoro-5-phenylaniline production

Status: Operational | Ticket ID: SC-DFPA-2024 | Tier: 3 (Process Engineering)

Welcome to the Advanced Technical Support guide for the production of 2,3-Difluoro-5-phenylaniline . This document addresses the specific chemical engineering and quality control challenges encountered when scaling this intermediate from gram-scale discovery to kilogram-scale pilot production.

The synthesis typically relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2,3-difluoroaniline with phenylboronic acid. While theoretically straightforward, the presence of the free amine and orth-fluorine substituents introduces unique kinetic and thermodynamic hurdles.

Module 1: Reaction Engineering & Kinetics

Q: We are observing stalled conversion (60-70%) at the pilot scale, despite full conversion in the lab. Adding more catalyst doesn't help. What is happening?

A: You are likely experiencing catalyst deactivation due to amine coordination or competitive hydrodehalogenation.

At scale, mass transfer limitations often expose the catalyst to the free amine for longer periods before the transmetallation cycle completes.

-

Mechanism of Failure: The free aniline nitrogen is a Lewis base that can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive Pd(Ar)(amine)(X) complex. This is exacerbated by the electron-withdrawing fluorine atoms, which make the amine less nucleophilic but the metal center more electrophilic.

-

The "Fluorine Effect": The ortho-fluorines at positions 2 and 3 create a "cage" effect. While they don't sterically block the C5 position, they electronically deactivate the ring toward oxidative addition.

-

Solution Protocol:

-

Switch Ligands: Move from simple triphenylphosphine (PPh3) to bulky, electron-rich ligands like XPhos or SPhos . These ligands create a steric shell that prevents the aniline nitrogen from binding to the Pd center.

-

Protect the Amine (Alternative): If ligand switching is cost-prohibitive, convert the amine to an acetamide or carbamate (Boc) prior to coupling. This removes the lone pair availability.

-

Sparging is Critical: At scale, oxygen removal is harder. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands. Implement subsurface nitrogen sparging for at least 30 minutes per 100L of solvent volume.

-

Q: Upon scaling to 5kg, we detected a sharp exotherm during the base addition. How do we manage this thermal hazard?

A: The Suzuki coupling of fluorinated aryl halides is significantly more exothermic than non-fluorinated analogues.

Recent calorimetry studies indicate that the coupling of electron-deficient aryl bromides releases significant heat (

Thermal Safety Protocol:

-

Dosing Strategy: Do not add the base (e.g.,

or -

Solvent Choice: Avoid pure DMSO or DMF if possible, as their high boiling points mask the onset of a runaway. Use a Toluene/Water or Anisole/Water mixture. The reflux of the organic solvent acts as an evaporative cooling safety valve.

-

End-of-Addition Hold: The reaction rate often accelerates after the accumulation of the base. Maintain cooling jacket capacity at maximum during the first hour of the hold phase.

Visualization: Process Workflow & Critical Control Points

The following diagram outlines the optimized workflow, highlighting the critical control points (CCPs) for impurity and safety management.

Figure 1: Optimized process flow for 2,3-difluoro-5-phenylaniline production, highlighting safety and quality control points.

Module 2: Impurity Profile & Purification

Q: We are seeing high levels (2-5%) of "Des-Bromo" impurity (2,3-difluoroaniline). It co-crystallizes with the product. How do we prevent this?

A: The "Des-Bromo" impurity results from Hydrodehalogenation, a common side reaction in Suzuki couplings of fluorinated substrates.

This occurs when the oxidative addition complex L_nPd(Ar)Br undergoes reduction (hydride transfer) instead of transmetallation. Sources of hydride include the solvent (especially alcohols like isopropanol) or the boronic acid itself.

Prevention & Remediation Table:

| Variable | Recommendation | Mechanism |

| Solvent System | Avoid 2-Propanol or Ethanol. Use Toluene/Water or THF/Water. | Secondary alcohols act as hydride donors to Pd(II) species. |

| Water Content | Increase Water Ratio. (e.g., 4:1 Organic:Water). | Water accelerates the transmetallation step, making it faster than the competing reduction. |

| Catalyst Load | Lower Pd Loading (0.5 - 1.0 mol%). | High Pd concentrations increase the probability of radical pathways that lead to dehalogenation. |

| Purification | Acid-Base Extraction. | The product is a weak base. Extract into aqueous HCl (pH 1-2). The impurity (2,3-difluoroaniline) is less lipophilic but has a different pKa. Careful pH adjustment can separate them, though chromatography is often required if levels exceed 2%. |

Q: Our final product has residual Palladium >50 ppm. Standard charcoal treatment is ineffective. [1]

A: Fluorinated anilines bind Pd tightly. Standard activated carbon (Charcoal) is often insufficient for pharma-grade specs (<10 ppm).

The nitrogen atom in your product acts as a ligand. You need a "chelation war" to strip the Pd away.

Recommended Scavenging Protocol:

-

Silica-Supported Scavengers (Si-TMT): Trimerkaptotriazine (TMT) modified silica is highly effective.

-

Dosage: 10-20 wt% relative to the Pd input.

-

Conditions: Stir at 50°C for 4 hours. Room temperature scavenging is too slow for aniline complexes.

-

-

L-Cysteine Wash: If solid scavengers are too expensive:

-

Wash the organic layer with a 5% aqueous solution of L-Cysteine (adjusted to pH 7-8). The Pd-Cysteine complex is water-soluble and partitions out of the organic phase.

-

Module 3: Analytical Troubleshooting

Q: The HPLC retention times of the product and the "regio-isomer" are drifting. Are we making the wrong isomer?

A: Confirm your isomer identity. The 5-phenyl vs. 4-phenyl isomers are difficult to separate.

If your starting material (2,3-difluoro-5-bromoaniline) contained any 2,3-difluoro-4-bromoaniline (a common impurity in the bromination of 2,3-difluoroaniline), you will make the 4-phenyl isomer.

-

Diagnostic: Use 19F-NMR .

-

2,3-Difluoro-5-phenylaniline: The two fluorine atoms are chemically non-equivalent but have distinct coupling constants due to the meta-phenyl group.

-

4-Phenyl Isomer: The phenyl group is ortho to one fluorine and meta to the other, significantly shifting the fluorine signals.

-

-

Action: You must control the purity of the starting bromide. Isomer separation after the coupling is nearly impossible by crystallization alone.

References

-

Suzuki-Miyaura Coupling Scale-Up & Safety

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.[2]

-

-

Palladium Removal Strategies

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[2]

-

-

Fluorinated Aniline Synthesis

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.[3] Vanderbilt University / Journal of Fluorine Chemistry.

-

-

Catalyst Deactivation Mechanisms

- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Takeda Pharmaceuticals / ACS Webinars.

-

General Process Safety for Cross-Couplings

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.[2] Purdue University Process Safety Assurance Center.

-

Sources

dealing with regioisomer formation in the synthesis of 2,3-Difluoro-5-phenylaniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-5-phenylaniline. This valuable building block presents unique challenges, particularly concerning the formation of regioisomers. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to navigate these synthetic hurdles effectively.

Understanding the Challenge: Regioisomer Formation

The primary challenge in the synthesis of 2,3-Difluoro-5-phenylaniline lies in controlling the regioselectivity of key bond-forming reactions on the difluoroaniline core. The interplay of the directing effects of the two fluorine atoms and the amino group can lead to the formation of undesired positional isomers, complicating purification and reducing the overall yield of the target molecule. This guide will focus on a common and logical synthetic pathway: the regioselective bromination of a suitable precursor followed by a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,3-Difluoro-5-phenylaniline, and where do regioisomers typically form?

A1: A prevalent strategy involves a two-step sequence:

-

Electrophilic Bromination: Introduction of a bromine atom onto the 2,3-difluoroaniline or 2,3-difluoronitrobenzene ring. Regioisomers can arise here depending on the position of bromination.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting bromo-intermediate with phenylboronic acid. While the coupling itself is generally regioretentive, the formation of isomeric starting materials in the first step is the primary source of regioisomeric products.

Q2: What are the directing effects of the substituents on the 2,3-difluoroaniline ring during electrophilic bromination?

A2: The directing effects of the substituents are crucial in determining the position of bromination:

-

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.[1][2]

-

Fluorine Atoms (-F): Deactivating groups due to their high electronegativity (inductive effect), but they are also ortho, para-directors due to resonance effects.[3]

In 2,3-difluoroaniline, the positions ortho and para to the amino group are C6 and C4, respectively. The position para to the C2-fluorine is C5, and para to the C3-fluorine is C6. The interplay of these effects dictates the regiochemical outcome.

Q3: Which regioisomers are most likely to be formed alongside 2,3-Difluoro-5-phenylaniline?

A3: Based on the directing effects, the most probable regioisomers resulting from the synthetic sequence are:

-

2,3-Difluoro-4-phenylaniline: Arising from bromination at the C4 position, which is para to the strongly activating amino group.

-

2,3-Difluoro-6-phenylaniline: Arising from bromination at the C6 position, which is ortho to the amino group.

The desired 5-phenyl isomer is formed from bromination at the C5 position.

Q4: How can I minimize the formation of these regioisomers during the bromination step?

A4: Controlling the regioselectivity of the bromination is key. This can be achieved by:

-

Protecting the Amino Group: Converting the highly activating amino group to a less activating, more sterically hindered group (e.g., an amide) can alter the directing effects and favor bromination at a different position.

-

Choice of Brominating Agent and Reaction Conditions: Using a bulky brominating agent might favor substitution at the less sterically hindered positions. Reaction conditions such as solvent and temperature can also influence the isomer ratio.[4][5] For instance, using N-bromosuccinimide (NBS) in a suitable solvent is a common method for regioselective bromination of activated aromatic compounds.[1]

Q5: What are the key parameters to control during the Suzuki-Miyaura coupling step?

A5: For a successful Suzuki-Miyaura coupling, it is essential to optimize:

-

Catalyst and Ligand: A palladium catalyst, often with a phosphine ligand, is typically used. The choice of ligand can significantly impact the reaction efficiency.

-

Base: A base is required to activate the boronic acid. Common choices include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate.

Careful degassing of the reaction mixture to remove oxygen is crucial to prevent the degradation of the palladium catalyst.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2,3-Difluoro-5-phenylaniline.

Problem 1: Poor Regioselectivity in the Bromination Step

Symptom: A complex mixture of brominated isomers is observed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Action | Scientific Rationale |

| Highly activating amino group | Protect the amino group as an acetamide before bromination. | The acetamido group is still an ortho, para-director but is less activating and more sterically bulky than the amino group. This can lead to a more controlled and selective bromination. |

| Reaction conditions too harsh | Perform the bromination at a lower temperature and add the brominating agent slowly. | Electrophilic aromatic substitution is an exothermic process. Lower temperatures can increase the selectivity by favoring the product formed via the lowest activation energy pathway. |

| Incorrect choice of brominating agent | Use a milder and more selective brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine. | NBS is a solid and easier to handle than liquid bromine, and it often provides higher regioselectivity in the bromination of activated aromatic rings.[1] |

Problem 2: Low Yield or Incomplete Conversion in the Suzuki-Miyaura Coupling

Symptom: Significant amounts of the bromo-intermediate remain after the reaction, as observed by TLC or LC-MS.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Action | Scientific Rationale |

| Inactive catalyst | Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Use a fresh, high-quality catalyst. | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Proper degassing is critical for maintaining catalytic activity. |

| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water). | The choice of base and solvent can significantly affect the reaction rate and yield by influencing the solubility of the reactants and the efficiency of the catalytic cycle. |

| Poor quality of phenylboronic acid | Use fresh, high-purity phenylboronic acid. Phenylboronic acid can dehydrate to form the trimeric anhydride (triphenylboroxine), which can be less reactive. | The quality of the boronic acid is crucial for a successful Suzuki coupling. If in doubt, the boronic acid can be recrystallized before use. |

Problem 3: Difficulty in Separating the Final Product from Regioisomers

Symptom: The purified product still contains significant amounts of one or more regioisomers, as confirmed by NMR or HPLC analysis.

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Action | Scientific Rationale |

| Similar polarity of isomers | Employ a high-resolution separation technique such as preparative HPLC. | Isomers with very similar polarities can be challenging to separate by standard column chromatography. Preparative HPLC with an appropriate column and mobile phase can provide the necessary resolution.[7] |

| Co-crystallization | Attempt recrystallization from a different solvent system. Sometimes, a derivative of the product (e.g., an acetylated amine) may have different crystallization properties, allowing for separation. | The solubility and crystal packing of isomers can be highly dependent on the solvent. Exploring a range of solvents or derivatization can facilitate purification by crystallization. |

| Inadequate analytical monitoring | Develop a sensitive HPLC method to accurately quantify the isomeric ratio at each step. This will help in optimizing the reaction conditions to minimize isomer formation initially. | A reliable analytical method is essential for process optimization. An HPLC-UV method can be developed to monitor the formation of isomers and guide the optimization of reaction conditions.[8] |

Experimental Protocols

Protocol 1: Regioselective Bromination of 2,3-Difluoroaniline (Hypothetical Optimized Protocol)

This protocol is based on general principles of electrophilic aromatic substitution and would require optimization.

-

Protection of the Amino Group (Optional but Recommended):

-

Dissolve 2,3-difluoroaniline (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2,3-difluorophenyl)acetamide.

-

-

Bromination:

-

Dissolve the N-(2,3-difluorophenyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).

-

Add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo isomer.

-

-

Deprotection of the Amino Group:

-

Dissolve the purified N-(5-bromo-2,3-difluorophenyl)acetamide in a mixture of methanol and water.

-

Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate to obtain 5-bromo-2,3-difluoroaniline.

-

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2,3-difluoroaniline

-

To a reaction vessel, add 5-bromo-2,3-difluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a solvent system, for example, a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,3-Difluoro-5-phenylaniline.

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthetic Workflow

Caption: Synthetic workflow for 2,3-Difluoro-5-phenylaniline.

Troubleshooting Decision Tree for Low Suzuki Coupling Yield

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Data Summary and Characterization

Expected Regioisomers from Bromination of 2,3-Difluoroaniline

| Position of Bromination | Product | Rationale for Formation |

| C5 | 5-Bromo-2,3-difluoroaniline (Desired) | para to the C2-fluoro and influenced by the amino group. |

| C4 | 4-Bromo-2,3-difluoroaniline (Major Isomer) | para to the strongly activating amino group. |

| C6 | 6-Bromo-2,3-difluoroaniline (Minor Isomer) | ortho to the amino group; sterically more hindered. |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for separating the regioisomers. The elution order will depend on the polarity of the isomers, which is influenced by the position of the phenyl group. Generally, isomers with more exposed polar groups will have shorter retention times. Method development will be necessary to achieve baseline separation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between the regioisomers.

-

¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. The protons on the aniline ring will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹⁹F NMR: The chemical shifts of the two fluorine atoms will be sensitive to the position of the phenyl group. This can be a definitive way to identify the isomers.[10]

-

¹³C NMR: The number of signals and their chemical shifts in the aromatic region will differ for each isomer, providing further structural confirmation.

References

-

Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938. [Link]

-

G, M., & Lindsey, J. S. (2009). Regioselective Bromination Tactics in the De Novo Synthesis of Chlorophyll B Analogues. The Journal of Organic Chemistry, 74(11), 4175–4187. [Link]

-

Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and regioselective bromination of aromatic compounds with N-bromosuccinimide in the presence of ammonium acetate. Tetrahedron Letters, 45(40), 7551-7553. [Link]

-

Filo. (2026, January 20). Bromination of 2,4-Difluoroaniline What is the product of the brominatio.. [Link]

-

Choudary, B. M., Reddy, C. V., & Kumar, B. K. (2004). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 9(7), 591-600. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Wuts, P. G. M. (2001). Regioselective one-pot bromination of aromatic amines. Tetrahedron Letters, 42(10), 1889-1891. [Link]

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

Pereira, L., Kadar, H., Veyrand, B., Bichon, E., Monteau, F., Antignac, J.-P., & Le Bizec, B. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC North America, 29(6), 514-521. [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

MDPI. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

-

Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(6), 674. [Link]

-

LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Organic Chemistry Tutor. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

-

Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. [Link]

-

PubMed. (n.d.). Improved quality control of [18F]FDG by HPLC with UV detection. [Link]

-

ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? [Link]

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

-

The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. [Link]

- Google Patents. (n.d.). EP0497213A2 - Process for producing 3,5-difluoroaniline.

-

ResearchGate. (n.d.). HPLC-UV chromatograms of acifluorfen (a) from Riedel de Haën and (b)... [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

PubMed. (n.d.). Improved quality control of [18F]FDG by HPLC with UV detection. [Link]

-

Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

University of Washington. (n.d.). Fluorine NMR. [Link]

-